Bismuth chromate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bismuth chromate is a compound with the chemical formula Cr₂Bi₃O₁₁ It is a bismuth-based semiconductor known for its excellent photocatalytic activity

準備方法

Bismuth chromate can be synthesized through several methods. One common method involves the direct mixing of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and sodium chromate (Na₂CrO₄) in deionized water. The mixture is magnetically stirred at 80°C for 60 minutes, and the reaction product is filtered while hot . Another method involves a hydrothermal reaction, where the reactants are subjected to high temperatures and pressures in a sealed vessel .

化学反応の分析

Bismuth chromate undergoes various chemical reactions, including oxidation and reduction. It is known for its strong oxidation ability, which enables it to degrade and mineralize pollutants completely. Common reagents used in these reactions include water and oxygen. The major products formed from these reactions are typically less harmful compounds, making this compound an effective photocatalyst for environmental applications .

科学的研究の応用

Photocatalytic Applications

1. Photocatalytic Water Splitting

Bismuth chromate has been extensively studied for its photocatalytic properties, particularly in water splitting reactions. The compound exhibits a band gap that allows it to absorb visible light, making it effective for solar energy conversion. For instance, the triclinic phase of Bi2CrO6 has shown promising results in photocatalytic water oxidation and hydrogen production under visible light, achieving high quantum efficiencies .

2. Degradation of Organic Pollutants

this compound is also employed in the degradation of various organic pollutants. Studies indicate that Cr2Bi3O11 demonstrates superior photocatalytic activity for the detoxification of organic compounds, such as phenol and dye pollutants. Its ability to mineralize these contaminants is attributed to its strong oxidation capabilities, which are enhanced by its crystal structure and dipole moment .

3. Synthesis and Characterization

The synthesis methods for this compound significantly influence its photocatalytic efficiency. For example, Cr2Bi3O11 can be synthesized through direct mixing or hydrothermal methods, with optimal conditions leading to improved photocatalytic performance. Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are utilized to assess the material's structure and morphology, which correlate with its catalytic properties .

Case Studies

作用機序

The mechanism of action of bismuth chromate involves its photocatalytic properties. When exposed to light with a wavelength below 561 nm, this compound is activated and generates electron-hole pairs. These pairs participate in redox reactions, leading to the degradation of pollutants and the evolution of oxygen. The high photocatalytic activity of this compound is attributed to its large crystal dipole, which accelerates the separation of photogenerated electron-hole pairs .

類似化合物との比較

Bismuth chromate can be compared to other bismuth-based compounds, such as bismuth oxide (Bi₂O₃), bismuth sulfide (Bi₂S₃), and bismuth oxychloride (BiOCl). While all these compounds exhibit photocatalytic properties, this compound stands out due to its higher photocatalytic activity and ability to degrade pollutants completely. Additionally, this compound has a unique band gap of 2.20 eV, which allows it to be activated by photons with a wavelength below 561 nm .

生物活性

Bismuth chromate (Bi2Cr2O9) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial action and photocatalytic applications. This article synthesizes recent findings regarding the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is primarily known for its applications in ceramics and as a pigment. However, its potential biological activities have prompted research into its therapeutic uses, especially against various pathogens. The compound exhibits significant photocatalytic properties, which can be harnessed for environmental remediation and antimicrobial applications.

Bismuth compounds, including this compound, have been shown to possess antimicrobial properties through several mechanisms:

- Inhibition of Enzymatic Activity : Bismuth inhibits key bacterial enzymes such as urease and alcohol dehydrogenase, disrupting metabolic processes essential for bacterial survival .

- Disruption of Bacterial Cell Wall Synthesis : The compound interferes with the synthesis of the bacterial cell wall, thereby enhancing its bactericidal effects .

- Induction of Oxidative Stress : Bismuth generates reactive oxygen species (ROS), leading to oxidative damage in bacterial cells. This mechanism is crucial for its effectiveness against resistant strains like Staphylococcus aureus and Escherichia coli .

Case Studies

-

In Vitro Studies on Helicobacter pylori :

- This compound has been utilized in combination therapies against H. pylori, showing efficacy in reducing virulence factors and inhibiting growth at micromolar concentrations .

- A study reported that bismuth compounds could inhibit the expression of virulence proteins such as CagA and VacA, essential for bacterial colonization .

- Antibiofilm Activity :

Photocatalytic Activity

This compound has been identified as a promising photocatalyst for environmental applications:

- Photocatalytic Degradation of Pollutants : Recent studies have demonstrated that this compound can effectively degrade organic pollutants under visible light irradiation. The material shows a band gap of 2.20 eV, allowing it to absorb light effectively for photocatalytic reactions .

- Oxygen Evolution : The compound has also been shown to facilitate oxygen evolution reactions, making it suitable for applications in water splitting and solar energy conversion .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

dibismuth;dioxido(dioxo)chromium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3Cr.12O/q2*+3;;;;;;;;;;6*-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMGMTYGCBZFST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

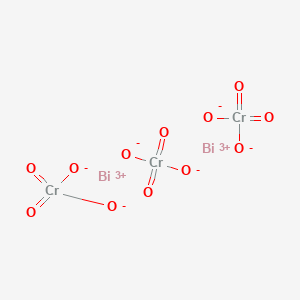

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Bi+3].[Bi+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2Cr3O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。